molecular formula C6H7BrN2 B141327 4-Bromo-2-methylpyridin-3-amine CAS No. 126325-48-2

4-Bromo-2-methylpyridin-3-amine

Cat. No. B141327
CAS RN: 126325-48-2
M. Wt: 187.04 g/mol
InChI Key: ORELOTUWTIKRIW-UHFFFAOYSA-N
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Description

4-Bromo-2-methylpyridin-3-amine is a brominated pyridine derivative that is of interest due to its potential applications in pharmaceuticals and chemical synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related bromopyridines and their reactivity, which can be extrapolated to understand the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of bromopyridine derivatives often involves halogenation, amination, and other transformations of pyridine precursors. For example, the synthesis of 2-Amino-6-bromopyridine was achieved through a series of reactions including diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation, with a total yield of 34.6% . Similarly, the preparation of brominated 2- and 4-aminopyridines involved the action of ammonia on bromopyridines . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. For instance, the structure of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine was determined by X-ray crystallographic analysis, revealing hydrogen bonding and short contacts that influence the crystal packing . These structural insights are relevant for understanding the molecular geometry and potential intermolecular interactions of this compound.

Chemical Reactions Analysis

Bromopyridines are reactive intermediates that can undergo various chemical reactions. The reactivity of the bromine atoms in brominated pyridines towards nucleophiles was explored, showing that small nucleophiles replace the methylsulfonyl group, while bulky nucleophiles replace the bromine atom at the 2 position . Additionally, the self-condensation of 4-bromopyridine was studied, leading to the synthesis of a conjugated polymer . These studies suggest that this compound could also participate in nucleophilic substitution reactions and polymerization processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridines are influenced by their molecular structure. For example, the water solubility of poly(4-bromopyridine) synthesized from 4-bromopyridine indicates that the bromopyridine unit can impart solubility characteristics to polymers . The stability and synthetic efficiency of 2-bromo-6-isocyanopyridine as a convertible isocyanide for multicomponent chemistry also highlight the importance of the bromine substituent in determining the reactivity and utility of these compounds . These properties are likely to be relevant for this compound as well, affecting its behavior in chemical syntheses and potential applications.

Scientific Research Applications

Aminations and Cross-Coupling Reactions

4-Bromo-2-methylpyridin-3-amine serves as a precursor in amination reactions and cross-coupling processes, facilitating the synthesis of novel pyridine derivatives. For instance, its amination with potassium amide in liquid ammonia has been explored, yielding diaminopyridines or mixtures thereof, indicating its utility in producing compounds with varied amino functionalities (Streef & Hertog, 2010). Moreover, its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, has been documented, enabling the efficient synthesis of diverse pyridine-based derivatives with potential as chiral dopants for liquid crystals (Ahmad et al., 2017).

Mechanistic Insights and Structural Characterization

Research into the mechanisms of reactions involving this compound has provided valuable insights into the behavior of pyridine derivatives in nucleophilic substitution and amination reactions. Studies have investigated the role of pyridine nitrogen in palladium-catalyzed hydrolysis reactions, offering a deeper understanding of the catalytic processes and potential for fine-tuning reaction conditions for desired outcomes (Ahmad et al., 2019). Additionally, structural characterizations of polymorphs and derivatives have been undertaken, contributing to the knowledge base on the molecular configurations and bonding patterns that influence the reactivity and applications of pyridine-based compounds (Böck et al., 2020).

Novel Derivative Synthesis

The versatility of this compound in synthetic chemistry is further exemplified by its use in the synthesis of new derivatives with potential biological activities. Research has shown its efficacy in forming compounds with anti-thrombolytic and biofilm inhibition properties, indicating its relevance in the development of new therapeutic agents (Ahmad et al., 2017).

Safety and Hazards

The compound is classified as a GHS07 substance, indicating that it is a warning hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 4-Bromo-2-methylpyridin-3-amine could involve its use in the synthesis of novel pyridine derivatives. These derivatives could potentially serve as chiral dopants for liquid crystals .

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known to be involved in suzuki cross-coupling reactions , which are widely used in organic chemistry to form carbon-carbon bonds. This suggests that the compound may interact with its targets through a similar mechanism, potentially modifying their structure or function.

Biochemical Pathways

Given its use in proteomics research and involvement in Suzuki cross-coupling reactions , it may influence pathways related to protein synthesis or modification.

Result of Action

Its use in proteomics research suggests that it may have significant effects at the molecular level, potentially influencing protein structure or function.

properties

IUPAC Name

4-bromo-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORELOTUWTIKRIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560030
Record name 4-Bromo-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126325-48-2
Record name 4-Bromo-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-2-methyl-3-nitropyridine (1.2 g, 5.53 mmol) was dissolved in HCl (2.189 ml, 26.3 mmol), tin(II)chloride dihydrate (4.99 g, 22.12 mmol) was added and stirred at 40° C. for 1 hour. The reaction mixture was made basic with 30% NaOH (18 mL), extracted with EtOAc, dried over sodium sulfate and concentrated under vacuum to give a yellow oil. The oil was further dried under high vacuum for 4 hours to give 4-bromo-2-methylpyridin-3-amine (1 g, 5.35 mmol, 97% yield) which was stored at −17° C. until use and was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.26-2.42 (3H, m) 5.05-5.34 (2H, m) 7.17-7.32 (1H, m) 7.46-7.64 (1H, m). MS [M+H] found 187.0.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.189 mL
Type
reactant
Reaction Step One
Quantity
4.99 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
reactant
Reaction Step Three

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